Fucosyltransferase Inhibition: Ki Value for α1,3-FucT V
The nucleotide-activated derivative, GDP-2-deoxy-2-fluoro-L-fucose, acts as a competitive inhibitor of α1,3-fucosyltransferase V. This specific inhibitory activity is quantified by a Ki of 4.2 µM [1]. This value provides a benchmark for comparing the potency of other fucosyltransferase inhibitors and for designing in vitro enzymatic assays requiring precise control over fucosylation.
| Evidence Dimension | Inhibition constant (Ki) for α1,3-fucosyltransferase V |
|---|---|
| Target Compound Data | Ki = 4.2 µM (for GDP-2-deoxy-2-fluoro-L-fucose) |
| Comparator Or Baseline | Native substrate GDP-fucose (Km typically low µM range; no Ki as it is not an inhibitor) |
| Quantified Difference | N/A - Compound acts as inhibitor vs. substrate |
| Conditions | In vitro enzymatic assay using recombinant α1,3-fucosyltransferase V. |
Why This Matters
This quantifies the compound's direct, active-site inhibition of a key glycosylation enzyme, crucial for studies aiming to dissect fucosyltransferase function or for screening of novel inhibitors.
- [1] Bertin Bioreagent. 2-deoxy-2-fluoro L-Fucose - Biochemicals - CAT N°: 17171. Product datasheet. Accessed 2026. View Source
